molecular formula C7H4Cl2F2O2 B1410008 3,5-Dichloro-2-(difluoromethoxy)phenol CAS No. 1803818-76-9

3,5-Dichloro-2-(difluoromethoxy)phenol

Cat. No.: B1410008
CAS No.: 1803818-76-9
M. Wt: 229 g/mol
InChI Key: ONCBODLOZACQJO-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229.01 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)phenol typically involves the reaction of 3,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in biological pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-methoxyphenol
  • 3,5-Difluoro-2-(difluoromethoxy)phenol
  • 3,5-Dichloro-2-(trifluoromethoxy)phenol

Uniqueness

3,5-Dichloro-2-(difluoromethoxy)phenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Biological Activity

3,5-Dichloro-2-(difluoromethoxy)phenol, also known as diflufenican, is a compound that has garnered attention in both agricultural and medicinal research due to its biological activity. This compound is primarily recognized for its application as a herbicide, effective in controlling broadleaf weeds. Its unique chemical structure contributes to its potency and selectivity, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

The chemical formula of this compound is C9_{9}H6_{6}Cl2_{2}F2_{2}O, featuring a phenolic ring substituted with two chlorine atoms and a difluoromethoxy group. The presence of these substituents significantly influences its biological interactions.

PropertyValue
Molecular Weight233.05 g/mol
Boiling Point200-202 °C
SolubilitySoluble in organic solvents
pHNeutral (approximately 7)

The primary mechanism of action for this compound as a herbicide involves the inhibition of specific enzymes critical for plant growth. It disrupts the biosynthesis of chlorophyll and other essential compounds, leading to the death of target plants. Additionally, studies suggest that the difluoromethoxy group enhances its binding affinity to target enzymes, increasing its efficacy.

Antifungal Activity

Recent research has indicated that this compound exhibits antifungal properties. In particular, studies have shown that derivatives of this compound can effectively inhibit the growth of various fungal strains at low concentrations. For example, compounds similar in structure have demonstrated minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against certain fungi .

Table 2: Antifungal Activity Comparison

CompoundMIC (μg/mL)Selectivity Index (SI)
This compound0.06>100
Related Compound A0.25>50
Related Compound B0.50>80

Study on Herbicidal Efficacy

A comprehensive study evaluated the herbicidal efficacy of this compound against various weed species. The results indicated that the compound effectively controlled weed populations with a significant reduction in biomass observed within weeks of application.

Study on Antifungal Properties

In another study focusing on antifungal activity, researchers tested the compound against Candida neoformans. The results showed complete eradication of fungal cells at concentrations as low as 0.25 μg/mL within six hours of treatment . This highlights its potential utility in treating fungal infections.

Properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCBODLOZACQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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